molecular formula C14H12FNO2 B5112515 phenyl N-[(4-fluorophenyl)methyl]carbamate

phenyl N-[(4-fluorophenyl)methyl]carbamate

Cat. No.: B5112515
M. Wt: 245.25 g/mol
InChI Key: VJSWWKRCAVYFTG-UHFFFAOYSA-N
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Description

Phenyl N-[(4-fluorophenyl)methyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science. The presence of a fluorine atom in the phenyl ring enhances the compound’s chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl N-[(4-fluorophenyl)methyl]carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 4-fluorobenzyl alcohol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants . This one-pot procedure offers an economical and efficient route to many compounds of interest.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Phenyl N-[(4-fluorophenyl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions include various substituted carbamates, amines, and alcohol derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Phenyl N-[(4-fluorophenyl)methyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of phenyl N-[(4-fluorophenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the phenyl ring enhances the compound’s binding affinity and selectivity. The carbamate group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of their activity .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl N-[(4-chlorophenyl)methyl]carbamate
  • Phenyl N-[(4-bromophenyl)methyl]carbamate
  • Phenyl N-[(4-methylphenyl)methyl]carbamate

Uniqueness

Phenyl N-[(4-fluorophenyl)methyl]carbamate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, increase its lipophilicity, and improve its ability to cross biological membranes . These properties make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

phenyl N-[(4-fluorophenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c15-12-8-6-11(7-9-12)10-16-14(17)18-13-4-2-1-3-5-13/h1-9H,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSWWKRCAVYFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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